Cas no 94-32-6 (Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) structure
94-32-6 structure
Nome do Produto:Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
N.o CAS:94-32-6
MF:C13H19NO2
MW:221.29546380043
MDL:MFCD00017283
CID:34743
PubChem ID:87564387

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Propriedades químicas e físicas

Nomes e Identificadores

    • Ethyl 4-(butylamino)benzoate
    • 4-(N-BUTYLAMINO)BENZOIC ACID ETHYL ESTER
    • ETHYL 4-(N-BUTYLAMINO)BENZOATE
    • ethyl p-butylaminobenzoate
    • TIMTEC-BB SBB000607
    • 4-(butylamino)-benzoicaciethylester
    • ETHYL-P- (N-BUTYLAMINO) BENZOATE
    • 4-(Butylamino)benzoic Acid Ethyl Ester
    • butyl benzocaine
    • 4-Ethyl-N-butylaminobenzoate
    • Ethyl 4-​(Butylamino)​benzoate (4-(Butylamino)benzoic Acid Ethyl Ester)
    • Ethyl 4-butylaminobenzoate
    • Benzoic acid, 4-(butylamino)-, ethyl ester
    • D68EP3V31W
    • Ethyl4-(Butylamino)benzoate
    • ethyl p-(butylamino) benzoate
    • Ethyl-(4-n-butylamino)benzoate
    • Ethyl 4-(butylamino)benzoate #
    • GTXRSQYDLPYYNW-UHFFFAOYSA-N
    • SBB000607
    • Benzoic acid, p-(butylamino)-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 4-(butylamino)benzoate (ACI)
    • Ethyl 4-?(Butylamino)?benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
    • B1472
    • DTXSID1059101
    • Q27276166
    • Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
    • CS-M3379
    • W-109351
    • EINECS 202-322-9
    • ethyl 4-(butylamino)benzoate; ethyl p-butylaminobenzoate
    • Ethyl 4-(butylamino)benzoate, 98%
    • UNII-D68EP3V31W
    • NS00040386
    • AS-14744
    • AKOS009048578
    • MFCD00017283
    • 94-32-6
    • InChI=1/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H
    • SCHEMBL5025348
    • DB-057490
    • MDL: MFCD00017283
    • Inchi: 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
    • Chave InChI: GTXRSQYDLPYYNW-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(NCCCC)=CC=1)OCC

Propriedades Computadas

  • Massa Exacta: 221.14200
  • Massa monoisotópica: 221.142
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 198
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 3
  • XLogP3: 4.1
  • Superfície polar topológica: 38.3
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Crystalline compound
  • Densidade: 1.0451 (rough estimate)
  • Ponto de Fusão: 69.0 to 72.0 deg-C
  • Ponto de ebulição: 220°C/2mmHg(lit.)
  • Ponto de Flash: 158.4°C
  • Índice de Refracção: 1.5175 (estimate)
  • PSA: 38.33000
  • LogP: 3.14830
  • FEMA: 2420
  • Solubilidade: Not determined

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Informações de segurança

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB138596-100 g
4-(n-Butylamino)benzoic acid ethyl ester, 98%; .
94-32-6 98%
100g
€153.40 2022-06-02
eNovation Chemicals LLC
D956394-500g
Ethyl 4-(butylamino)benzoate
94-32-6 98.0%
500g
$175 2024-06-07
Chemenu
CM160662-100g
Ethyl 4-(butylamino)benzoate
94-32-6 95%
100g
$344 2021-06-16
TRC
B690705-5g
Ethyl 4-​(Butylamino)​benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
94-32-6
5g
$ 75.00 2023-09-08
TRC
B690705-25g
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
94-32-6
25g
$ 187.00 2023-04-18
TRC
B690705-50g
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
94-32-6
50g
$ 362.00 2023-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156055-100g
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
94-32-6 >98.0%(GC)
100g
¥1484.90 2023-09-03
1PlusChem
1P003QPT-500g
Ethyl 4-(butylamino)benzoate
94-32-6 98%
500g
$123.00 2025-02-20
eNovation Chemicals LLC
D956394-5g
Ethyl 4-(butylamino)benzoate
94-32-6 98.0%
5g
$55 2025-02-20
Aaron
AR003QY5-25g
Ethyl 4-(butylamino)benzoate
94-32-6 95%
25g
$14.00 2025-01-22

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Boron trifluoride etherate ,  (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Tetrahydrofuran ;  20 h, 50 atm, 120 °C
Referência
Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary Amines
Yuan, Ming-Lei; Xie, Jian-Hua; Zhou, Qi-Lin, ChemCatChem, 2016, 8(19), 3036-3040

Synthetic Routes 2

Condições de reacção
1.1 Solvents: 2,2,2-Trifluoroethanol ;  5 min, 40 °C
1.2 Reagents: Sodium borohydride
Referência
Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines
Behera, Rakesh R.; Panda, Surajit; Ghosh, Rahul; Kumar, A. Ashis; Bagh, Bidraha, Organic Letters, 2022, 24(50), 9179-9183

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Isopropanol ,  Water ;  1 min
1.2 60 min, rt
Referência
One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes
Byun, Eunyoung; Hong, Bomi; De Castro, Kathlia A.; Lim, Minkyung; Rhee, Hakjune, Journal of Organic Chemistry, 2007, 72(25), 9815-9817

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  20 h, 110 °C
1.2 Solvents: Water
Referência
Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation
Cheung, Sun-Yee; Werner, Markus; Esposito, Lucia; Troisi, Fabiana; Cantone, Vincenza; et al, European Journal of Medicinal Chemistry, 2018, 156, 815-830

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Acetic acid ,  Zinc Solvents: Methanol ;  30 min, rt
Referência
Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products
Wahba, Amir E.; Hamann, Mark T., Journal of Organic Chemistry, 2012, 77(10), 4578-4585

Synthetic Routes 6

Condições de reacção
Referência
Preparation method of tetracaine, and its application in preparation of tetracaine hydrochloride
, China, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Dabco Catalysts: Acetic acid ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Referência
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; Julia, Fabio; Luridiana, Alberto ; Douglas, James J.; Leonori, Daniele, Nature (London, 2020, 584(7819), 75-81

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sulfuric acid ;  4 h, reflux
Referência
Folded-to-unfolded structural switching of a macrocyclic aromatic hexaamide based on conformation changes in the amide groups induced by N-alkylation and dealkylation reactions
Katagiri, Kosuke; Tohaya, Taichi; Shirai, Riwako; Kato, Takako; Masu, Hyuma; et al, Journal of Molecular Structure, 2015, 1082, 23-28

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Potassium iodide Solvents: Dimethylformamide ;  rt
Referência
O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis
Sheng, Xie-Huang; Cui, Cheng-Cheng; Shan, Chao; Li, Yu-Zhen; Sheng, Duo-Hong; et al, Organic & Biomolecular Chemistry, 2018, 16(21), 3952-3960

Synthetic Routes 10

Condições de reacção
1.1 Solvents: 2,2,2-Trifluoroethanol ;  5 min, 40 °C
1.2 Reagents: Sodium borohydride ;  16 h, 40 °C
Referência
Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions
Panda, Surajit; Nanda, Amareshwar; Behera, Rakesh R.; Ghosh, Rahul; Bagh, Bidraha, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 6 kg/cm2, 55 °C
Referência
Method for preparation of ethyl p-butylaminobenzoate
, China, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: Cobalt dichloride hexahydrate ,  Cesium fluoride ,  Dirhodium tetraacetate Solvents: Tetrahydrofuran ,  Water ;  18 h, 50 bar, 180 °C
Referência
Straightforward Access to High-Performance Organometallic Catalysts by Fluoride Activation: Proof of Principle on Asymmetric Cyanation, Asymmetric Michael Addition, CO2 Addition to Epoxide, and Reductive Alkylation of Amines by Tetrahydrofuran
Tsygankov, Alexey A.; Chusov, Denis, ACS Catalysis, 2021, 11(21), 13077-13084

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Raw materials

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Preparation Products

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Literatura Relacionada

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